dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4733876
CAS Number:
Molecular Formula: C25H27NO5
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine (dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate) [1-8, 10, 13, 15, 17, 21, 25, 26]

Compound Description: Nifedipine is a well-known calcium channel blocker widely used in the treatment of hypertension and angina pectoris. [] It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation. []

Nicardipine (2-(N-benzyl-N-methylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate) [2, 6-8, 10, 19, 21, 24, 25]

Compound Description: Nicardipine is another dihydropyridine calcium channel blocker used clinically for hypertension and angina. [] Like nifedipine, it demonstrates vasodilatory effects by targeting L-type calcium channels. []

Nimodipine (isopropyl (2-methoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) [, , , , , ]

Compound Description: Nimodipine is a dihydropyridine calcium channel blocker known for its preferential action on cerebral blood vessels. [] This selectivity makes it particularly beneficial for managing neurological conditions such as subarachnoid hemorrhage. []

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate []

Compound Description: This nifedipine analog, investigated for potential calcium channel blocking activity, features cyanoethyl ester groups at the 3 and 5 positions instead of the methyl esters found in nifedipine. []

Relevance: This analog provides insight into the impact of modifying the ester side chains on the stability and potential activity of 1,4-dihydropyridines. Its degradation products, studied using NMR spectroscopy, highlight potential metabolic liabilities associated with this class of compounds. [] Compared to dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, the presence of cyanoethyl groups instead of methyl esters and the absence of a 1-benzyl substituent underscore the structural diversity possible within this class while maintaining the core pharmacophore.

(+/-)-(R)-3-[(R)-1-Benzyl-3-piperidyl] methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride (KW-3049) []

Compound Description: KW-3049 is a novel calcium antagonist investigated for its potential in treating hypertension and cardiac hypertrophy. Preclinical studies in spontaneously hypertensive rats demonstrated its potent antihypertensive action, comparable to nicardipine. []

(±)-3-(Benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81) [, ]

Compound Description: TC-81 represents a newly synthesized calcium antagonist subjected to extensive pharmacokinetic studies in rats and dogs. Its absorption, distribution, metabolism, and excretion profiles were thoroughly investigated to assess its potential as a therapeutic agent. [, ]

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP) []

Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its potential in attenuating pulmonary hypertension. Preclinical studies demonstrated its efficacy in reducing pulmonary artery pressure in a rat model of monocrotaline-induced pulmonary hypertension. []

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722) [, ]

Compound Description: NKY-722 represents a novel water-soluble calcium antagonist investigated for its effects on isolated canine arteries. It exhibited potent vasorelaxant effects, showing a greater potency than nifedipine in several arterial beds. [] Further studies revealed its ability to inhibit both endothelium-dependent and endothelium-independent contractions in canine cerebral arteries. []

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (Manidipine) []

Compound Description: Manidipine is another long-acting dihydropyridine calcium channel blocker used in the treatment of hypertension. Its long duration of action allows for once-daily dosing. []

Relevance: Manidipine exemplifies the development of chirality within 1,4-dihydropyridine calcium channel blockers compared to dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. While both share the core dihydropyridine structure and a 3-nitrophenyl group at the 4-position, manidipine has a chiral center in its 2-(4-diphenylmethyl-1-piperazinyl)ethyl ester side chain at the 3-position. This chirality introduces stereoselectivity, with the (S)-(+)-enantiomer displaying significantly greater antihypertensive activity than its (R)-(-) counterpart. [] This highlights the importance of stereochemistry in optimizing pharmacological activity within this class of compounds.

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride [, ]

Compound Description: This compound represents a novel 1,4-dihydropyridine derivative designed and synthesized as a potential antihypertensive agent. In vivo studies demonstrated its potent and long-lasting antihypertensive effects, surpassing those of the reference drug nicardipine. []

Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202) [, ]

Compound Description: MN9202 is a novel 1,4-dihydropyridine derivative that exhibits protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. [] It demonstrated beneficial effects on hemodynamic parameters and survival rates in preclinical models. []

Cyclopropylmethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-2101) []

Compound Description: MPC-2101 represents a novel asymmetric 1,4-dihydropyridine derivative with potent cerebral vasodilating activity. [] Its pharmacological profile makes it a potential candidate for treating conditions associated with reduced cerebral blood flow.

Methyl 2-oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-1304) [, ]

Compound Description: MPC-1304 is another asymmetric 1,4-dihydropyridine derivative demonstrating potent antihypertensive activity in preclinical models. [, ]

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates []

Compound Description: This series of compounds explored the replacement of the nitrophenyl group at the 4-position of nifedipine with various isomeric pyridinyl substituents. These modifications aimed to investigate the impact on calcium channel antagonist activity. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[(2′-carboxybiphenyl-4-yl)methyl]imidazole-4(or 5)-yl]-3,5-pyridinedicarboxylates []

Compound Description: This series of compounds represents a novel class of designed dual-acting molecules targeting both angiotensin II receptors and L-type calcium channels. These compounds incorporate structural elements from both telmisartan (an angiotensin II receptor blocker) and nifedipine (a calcium channel blocker) to achieve a synergistic therapeutic effect. []

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluoro benzyl-2-methylthio-5-imidazolyl)-3,5-pyridinedicarboxylate (Compound A) []

Compound Description: Compound A is a novel dihydropyridine derivative synthesized and evaluated for its anticonvulsant activity in mice models. [] It exhibited significant protection against pentylenetetrazole-induced seizures and showed activity in the maximal electroshock test, suggesting its potential as an antiepileptic agent. []

Diethyl 1,4-dihydro-2,6-diethyl-4-(4-fluoro benzyl-2-methylthio-5-imidazolyl)-3,5-pyridinedicarboxylate (Compound B) []

Compound Description: Compound B, structurally similar to Compound A, is another novel dihydropyridine derivative investigated for its anticonvulsant activity. It demonstrated efficacy in both pentylenetetrazole and electroshock-induced seizure models, suggesting a potential therapeutic application in epilepsy. []

Alkyl 1,4-dihydro-2,6-dimethyl-4-nitrobenzyl thioimidazolyl-3,5-pyridinedicarboxylates []

Compound Description: This series of nifedipine analogs aimed to replace the nitrophenyl group with a 1-methyl-2-(p-nitrobenzyl)thio-5-imidazolyl substituent at the 4-position. The objective was to investigate the impact of this modification on calcium channel antagonist activity, particularly focusing on the effect of varying the alkyl ester substituents at the 3 and 5 positions. []

Relevance: This series of compounds, by systematically varying the alkyl ester side chains from methyl to larger and more lipophilic groups, provided crucial insights into the structure-activity relationships within this class. These findings helped to elucidate the optimal balance between lipophilicity and steric hindrance for achieving potent calcium channel blocking activity. []

Properties

Product Name

dimethyl 1-benzyl-4-(2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-benzyl-4-(2-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C25H27NO5/c1-4-14-31-22-13-9-8-12-19(22)23-20(24(27)29-2)16-26(17-21(23)25(28)30-3)15-18-10-6-5-7-11-18/h5-13,16-17,23H,4,14-15H2,1-3H3

InChI Key

XZXWARDUFYIEOG-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.